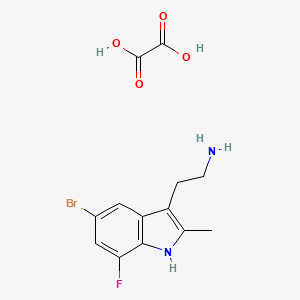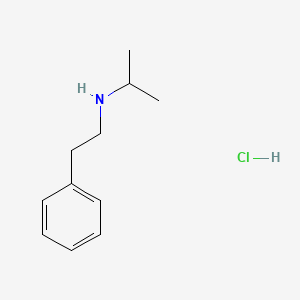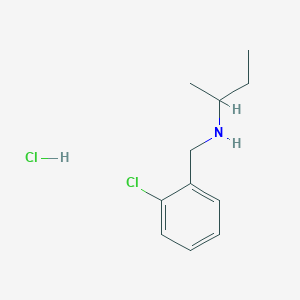
(5-ブロモベンゾフラン-2-イル)ボロン酸
概要
説明
(5-Bromobenzofuran-2-yl)boronic acid is a useful research compound. Its molecular formula is C8H6BBrO3 and its molecular weight is 240.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromobenzofuran-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromobenzofuran-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
センシングアプリケーション
“(5-ブロモベンゾフラン-2-イル)ボロン酸”を含むボロン酸は、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用することができ、さまざまなセンシングアプリケーションで利用されています . これらのセンシングアプリケーションは、均一なアッセイまたは不均一な検出になる可能性があります .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングから までのさまざまな分野で利用できます。これには、“(5-ブロモベンゾフラン-2-イル)ボロン酸”が含まれる可能性があります。
タンパク質操作および修飾
ボロン酸はタンパク質の操作と修飾に使用されてきました . これは、“(5-ブロモベンゾフラン-2-イル)ボロン酸”のもう1つの潜在的な用途です。
分離技術
ボロン酸は分離技術に使用されてきました . これには、“(5-ブロモベンゾフラン-2-イル)ボロン酸”を使用した特定の分子または化合物の分離が含まれる可能性があります。
治療薬の開発
ボロン酸は治療薬の開発に使用されてきました . これには、新しい薬物または治療法の開発における“(5-ブロモベンゾフラン-2-イル)ボロン酸”の使用が含まれる可能性があります。
抗菌活性
フラン誘導体は、注目すべき治療効果を示し、医薬品化学者に多くの革新的な抗菌剤を創出するよう促してきました . フラン誘導体である“(5-ブロモベンゾフラン-2-イル)ボロン酸”は、抗菌作用を持つ可能性があります。
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (5-Bromobenzofuran-2-yl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of the boronic acid group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, a fundamental process in organic synthesis . These reactions can be used to create a wide variety of complex organic compounds, potentially affecting numerous biochemical pathways depending on the specific compounds being synthesized .
Result of Action
The result of (5-Bromobenzofuran-2-yl)boronic acid’s action is the formation of a new carbon-carbon bond through a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds . The specific molecular and cellular effects would depend on the exact compounds being synthesized .
Action Environment
The action of (5-Bromobenzofuran-2-yl)boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the compound should be stored under an inert atmosphere and at a temperature below -20°C to maintain its stability .
生化学分析
Biochemical Properties
(5-Bromobenzofuran-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (5-Bromobenzofuran-2-yl)boronic acid with palladium catalysts, leading to the formation of new organic compounds. Additionally, boronic acids, including (5-Bromobenzofuran-2-yl)boronic acid, are known to interact with diols and other Lewis bases, making them useful in sensing applications and enzyme inhibition .
Cellular Effects
The effects of (5-Bromobenzofuran-2-yl)boronic acid on various cell types and cellular processes are still under investigation. Boronic acids, in general, have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they can inhibit proteasome activity, leading to altered protein degradation and accumulation of ubiquitinated proteins. This can affect cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (5-Bromobenzofuran-2-yl)boronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit enzyme activity by blocking active sites. Additionally, (5-Bromobenzofuran-2-yl)boronic acid can participate in oxidative addition and transmetalation reactions, essential steps in Suzuki-Miyaura coupling .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (5-Bromobenzofuran-2-yl)boronic acid are crucial factors. This compound is generally stable under inert atmosphere and low temperatures (below -20°C). Over time, exposure to moisture and air can lead to hydrolysis and degradation, affecting its efficacy in biochemical reactions. Long-term studies on cellular function have shown that boronic acids can have sustained effects on enzyme inhibition and protein interactions .
Dosage Effects in Animal Models
The effects of (5-Bromobenzofuran-2-yl)boronic acid in animal models vary with dosage. At low doses, it can effectively inhibit specific enzymes without causing significant toxicity. At higher doses, boronic acids can exhibit toxic effects, including cellular stress and apoptosis. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
(5-Bromobenzofuran-2-yl)boronic acid is involved in metabolic pathways that include interactions with enzymes such as oxidases and transferases. These interactions can influence metabolic flux and alter metabolite levels. Boronic acids are also known to affect carbohydrate metabolism by interacting with sugar molecules and enzymes involved in glycolysis and gluconeogenesis .
Transport and Distribution
Within cells and tissues, (5-Bromobenzofuran-2-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Boronic acids can also be taken up by cells through endocytosis and passive diffusion .
Subcellular Localization
The subcellular localization of (5-Bromobenzofuran-2-yl)boronic acid is influenced by targeting signals and post-translational modifications. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The localization can also affect its activity and function, making it essential to understand these dynamics for therapeutic applications .
特性
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BBrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMBWRQPVIXJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587353 | |
| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331833-99-9 | |
| Record name | (5-Bromo-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)






